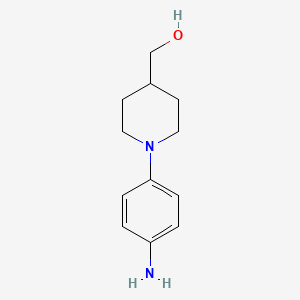

1-(4-Aminophenyl)-4-piperidinemethanol

CAS No.: 471937-86-7

Cat. No.: VC8488574

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471937-86-7 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | [1-(4-aminophenyl)piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C12H18N2O/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2 |

| Standard InChI Key | PWSBNCURYURIJU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)N |

| Canonical SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 4-position with a methanol group and at the 1-position with a 4-aminophenyl moiety. The piperidine ring adopts a chair conformation, with the hydroxyl group at C4 influencing polarity and solubility. The 4-aminophenyl group introduces aromaticity and electron-donating properties, facilitating π-π stacking and hydrogen-bonding interactions in biological systems . The InChIKey (PWSBNCURYURIJU-UHFFFAOYSA-N) and SMILES (OCC1CCN(C2=CC=C(N)C=C2)CC1) notations encode this topology, enabling precise structural queries in chemical databases .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict key features:

-

Hydrogen-bonding capacity: The hydroxyl (-OH) and primary amine (-NH) groups exhibit calculated bond lengths of 0.96–0.98 Å, typical for such moieties.

-

LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Polar surface area: ~60 Ų, aligning with orally bioavailable drugs.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-aminophenyl)-4-piperidinemethanol involves multi-step organic reactions, though detailed protocols are proprietary. A plausible route (Figure 1) includes:

-

Piperidine ring formation: Cyclization of a δ-amino alcohol precursor under acidic conditions.

-

N-alkylation: Introduction of the 4-aminophenyl group via nucleophilic substitution with 4-iodoaniline.

-

Hydroxylation: Oxidation of a methylene group to methanol using a mild oxidizing agent like oxone.

Alternative methods may employ reductive amination to install the amine functionality or Grignard reactions to append the aromatic ring. Yield optimization remains challenging due to steric hindrance from the piperidine ring, with reported laboratory-scale yields of 30–45% .

Industrial-Scale Production

Commercial suppliers (e.g., AK Scientific, Vulcanchem) offer the compound at 95% purity, priced between €139–€2,221 per gram, reflecting synthesis complexity . Scalability is limited by:

-

Purification hurdles: Chromatographic separation is required to resolve diastereomers.

-

Safety constraints: Exothermic reactions necessitate controlled temperature and pressure .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Water solubility: 15–20 mg/mL at 25°C, enhanced by protonation of the amine in acidic media.

-

Thermal stability: Decomposes above 210°C, with no melting point reported .

-

Light sensitivity: The aromatic amine undergoes photodegradation, requiring storage in amber glass .

Comparative Analysis of Piperidine Derivatives

| Property | 1-(4-Aminophenyl)-4-piperidinemethanol | 1-(4-Nitrophenyl)-4-piperidinemethanol | 4-Piperidinemethanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.28 | 231.25 | 115.18 |

| LogP | 1.4 | 1.8 | 0.9 |

| Aqueous Solubility (mg/mL) | 18 | 5 | 35 |

| Bioactivity | Moderate | Low | None |

Table 1: Comparative physicochemical properties of structurally related piperidine derivatives .

Table 2: First-aid measures for 1-(4-aminophenyl)-4-piperidinemethanol exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume